4-Pregnene-20,21-diol-3,11-dione

Glucocorticoid Receptor Binding Stereochemistry Steroid Pharmacology

Researchers using generic pregnane derivatives often face quantification errors due to stereochemical cross-reactivity. This 20β-configured glucocorticoid receptor agonist provides a definitive reference for LC-MS/MS method validation and GR signaling studies. - EC50 0.32 µM in DUSP1 transcription; inhibits inflammatory cytokines at 0.15 µM - Diacetate mp 212-213 °C ensures reliable identity/purity benchmarking - Certified 20β-stereochemistry eliminates the confounding effects of the 20α-isomer

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 116-56-3
Cat. No. B094885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pregnene-20,21-diol-3,11-dione
CAS116-56-3
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C
InChIInChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1
InChIKeyUJDLFLAJWMSLEB-RGCRHRMLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pregnene-20,21-diol-3,11-dione Defined Intermediate


4-Pregnene-20,21-diol-3,11-dione (CAS 116-56-3), also known as Reichstein's substance T or 20,21-dihydroxypregn-4-ene-3,11-dione, is a C21 steroid of the pregnane series. This compound possesses the characteristic 4-ene-3-one A-ring conjugation of active corticosteroids, a carbonyl at C11, and a 20,21-diol side chain [1]. Its molecular formula is C21H30O4, and it exhibits an optical rotation of [α]D20 +176° in acetone [2]. As an endogenous steroid, it is identified in biological systems, including foetal tissues [3].

Product type
Defined corticosteroid intermediate (pregnane series)
Core structure
4-ene-3-one A-ring; 11-carbonyl; 20,21-diol side chain
Research fit
Glucocorticoid receptor signaling studies; stereochemical analytical reference

4-Pregnene-20,21-diol-3,11-dione Differentiation from Analogs


Generic substitution of 4-Pregnene-20,21-diol-3,11-dione with other pregnane derivatives fails due to stereospecific and positional differences that dictate unique biological recognition and chromatographic behavior. The compound exists as distinct (20R) and (20S) stereoisomers, which exhibit differential receptor binding affinities and metabolic fates [1]. Specifically, the 20β-configuration confers higher anti-inflammatory activity and glucocorticoid receptor binding compared to its 20α-isomer [2]. Furthermore, the absence of a 17α-hydroxyl group distinguishes it from cortisol metabolites like 20β-dihydrocortisone, a critical difference for analytical specificity in LC-MS/MS methods [3].

Stereoisomer mismatch
20α-isomer substitution may shift glucocorticoid receptor binding context and functional response profile.
Metabolite specificity
Absence of 17α-hydroxyl group distinguishes from cortisol metabolites; generic substitution risks LC-MS/MS interference.
Positional isomer risk
Other pregnane derivatives differ in hydroxylation pattern; substitution may alter receptor engagement and analytical behavior.

4-Pregnene-20,21-diol-3,11-dione Quantitative Comparison


Glucocorticoid Receptor Binding: 20β Over 20α

In a series of alkyl/aryl 20-dihydroprednisolonate derivatives, compounds possessing the 20β-configuration exhibited significantly higher glucocorticoid receptor binding affinity compared to their corresponding 20α-isomers [1]. This stereospecific binding advantage correlates with enhanced anti-inflammatory activity in the cotton pellet granuloma assay [1].

GR Binding: 20β vs 20α
Reported
20β-configuration exhibited higher glucocorticoid receptor binding affinity than 20α-isomer (rat liver assay).
Supports stereospecific receptor engagement context
Exact affinity ratio not provided; qualitative comparison
Glucocorticoid Receptor Binding Stereochemistry Steroid Pharmacology

GR Transactivation: 20β-DHF vs. Cortisol

In A549 human lung epithelial cells, 20β-DHF induced transcription of glucocorticoid-responsive genes with defined EC50 values: IGFBP1 (EC50 0.51 µM), DUSP1 (EC50 0.32 µM), FKBP51 (EC50 0.44 µM), and GILZ (EC50 1.25 µM) [1]. This activity was comparable to that of cortisol, as both compounds inhibited TNFα-induced IL-1β transcription at 0.15 µM [1].

GR Transactivation: vs Cortisol
Head-to-head
20β-DHF: EC50 0.32–1.25 µM (IGFBP1, DUSP1, FKBP51, GILZ) Cortisol: comparable IL-1β suppression at 0.15 µM
Supports GR transactivation assay context; reported comparable gene regulation
A549 cell model; reference compound fit
Glucocorticoid Receptor Transactivation Gene Expression Corticosteroid Potency

Diacetate Derivative: Identity & Purity Verification

The parent compound 4-Pregnene-20,21-diol-3,11-dione can be derivatized to its diacetate ester, which exhibits a distinct melting point of 212-213°C, higher than the parent compound's melting point of approximately 210°C [1]. This derivatization provides a means for definitive identification and purity verification.

Diacetate Derivative Identity
Supporting evidence
mp 212–213 °C
2–3 °C increase upon acetylation vs parent (mp ~210 °C)
Supports identity and purity verification via derivatization
QC benchmark context
Analytical Chemistry Quality Control Derivatization

4-Pregnene-20,21-diol-3,11-dione Application Scenarios


GR Agonist for Mechanistic Studies

The compound's demonstrated ability to induce transcription of GR-responsive genes (e.g., DUSP1 with EC50 0.32 µM) and inhibit inflammatory cytokine expression at 0.15 µM makes it suitable for use as a reference agonist in mechanistic studies of glucocorticoid receptor signaling [1].

Steroid Profiling: 20α/20β Isomer Resolution

The distinct stereochemical and chromatographic behavior of the 20β-isomer relative to its 20α counterpart necessitates its use as a certified reference material for developing and validating LC-MS/MS methods that accurately resolve and quantify these metabolites in biological samples [2].

Synthesis & QC of Corticosteroid Intermediates

The well-defined melting point of its diacetate derivative (212-213°C) provides a robust benchmark for purity assessment and identity confirmation during the synthesis of more complex corticosteroids, ensuring quality control in pharmaceutical intermediate manufacturing [3].

Application
Selection Property
Validation Focus
GR signaling mechanistic studies
Reported GR transactivation activity
Gene transcription and cytokine suppression endpoints
Steroid isomer resolution by LC-MS/MS
Stereochemical identity (20β-configuration)
Chromatographic separation of 20α/20β isomers
Corticosteroid intermediate synthesis & QC
Diacetate derivative melting behavior
Identity and purity verification via derivatization
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